1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The synthetic route often starts with the preparation of the triazole core, followed by the introduction of the 3,5-dimethylphenyl and 4-ethoxyphenyl groups. Common reagents used in these reactions include azides, alkynes, and various catalysts. Industrial production methods may involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Chemical Reactions Analysis
1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the triazole ring or the attached phenyl groups.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings or the triazole ring are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it valuable in biological research.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications, including as an anti-inflammatory and anticancer agent.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The phenyl groups may enhance the compound’s binding affinity and specificity. Pathways involved in its mechanism of action include inhibition of enzyme activity, disruption of cell membrane integrity, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide can be compared with other triazole derivatives, such as:
- 1-(3,5-dimethylphenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-(3,5-dimethylphenyl)-N-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide These compounds share a similar triazole core but differ in the substituents on the phenyl rings. The unique combination of 3,5-dimethylphenyl and 4-ethoxyphenyl groups in the compound of interest may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
1-(3,5-dimethylphenyl)-N-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-5-26-18-8-6-16(7-9-18)21-20(25)19-15(4)24(23-22-19)17-11-13(2)10-14(3)12-17/h6-12H,5H2,1-4H3,(H,21,25) |
InChI Key |
MJAYVZGZRDCGGI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC(=CC(=C3)C)C)C |
Origin of Product |
United States |
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